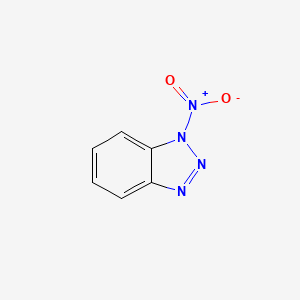

1-Nitrobenzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

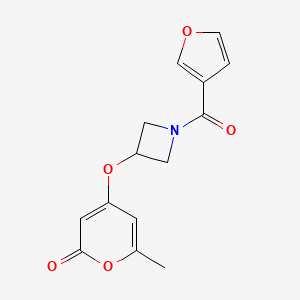

1-Nitrobenzotriazole is a compound with the molecular formula C6H4N4O2 . It has a molecular weight of 164.12 g/mol .

Synthesis Analysis

The synthesis of nitrobenzotriazole derivatives is a complex process. The most widely accepted method is the condensation of ortho-substituted halogenodinitro . More recently, a high-yielding procedure for the synthesis of heterodisulfides using 1-chlorobenzotriazole as an oxidant has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three consecutive nitrogen atoms . The dihedral angle between the 1,4-nitrobenzyl ring and the 1H-benzotriazole ring is 92.52(3)˚, indicating that they are almost perpendicular to each other .Chemical Reactions Analysis

The nitration of benzotriazoles is a complex process in which the experimental conditions can modify the product orientation . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Applications De Recherche Scientifique

Chemical Structure and Tautomerism

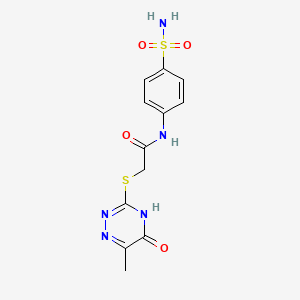

1-Nitrobenzotriazole's chemical structure and tautomerism have been a subject of study. Its structures and tautomerism were explored through multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry, shedding light on the chemical behavior of nitrobenzotriazole derivatives (Larina & Milata, 2009).

Antitrypanosomal and Antileishmanial Activities

Research has characterized 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which are structurally related to this compound, for their antitrypanosomal and antileishmanial activities. These compounds showed significant activity against Trypanosoma cruzi and were more potent than some reference drugs (Papadopoulou et al., 2012).

Fluorescent and Colorimetric Sensor Development

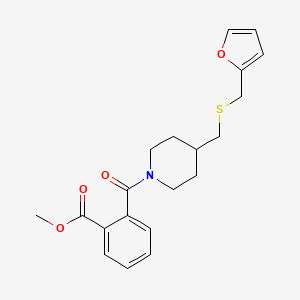

This compound derivatives have been used in the development of selective fluorescent and colorimetric sensors for metal ions, particularly Hg2+. These derivatives demonstrated significant fluorescence quenching and absorption shifts, making them useful for detecting mercury ions in environmental samples (Ruan, Maisonneuve, & Xie, 2011).

Antimycobacterial Properties

1-Nitrobenzyloxybenzotriazoles, a class of compounds that includes this compound, exhibited high antimycobacterial activity against several Mycobacterium strains. This finding highlights their potential use in treating mycobacterial infections (Augustynowicz-Kopeć et al., 2008).

Role in Chemical Reactions and Synthesis

This compound has been used in the study of reactive intermediates and chemical synthesis. For example, its oxidation with lead tetra-acetate under mild conditions produces benzyne, a reactive intermediate in organic chemistry (Campbell & Rees, 1969).

Application in Drug Discovery and Design

The broader class of nitroazoles, including this compound, plays a crucial role in drug discovery and design. These compounds exhibit various pharmacological activities, making them valuable in developing new therapeutic agents (Larina & Lopyrev, 2009).

Inhibition of Copper Corrosion

Benzotriazole derivatives, such as 5-nitrobenzotriazole, have been investigated for their role in inhibiting copper corrosion. These compounds form protective films on copper surfaces, making them useful in corrosion science (Aramaki et al., 1991).

Propriétés

IUPAC Name |

1-nitrobenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)9-6-4-2-1-3-5(6)7-8-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLGHKHYCQJDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2493617.png)

![2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one](/img/structure/B2493619.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2493628.png)